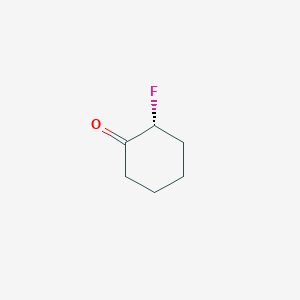

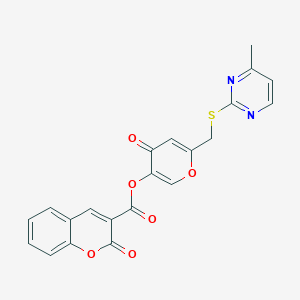

![molecular formula C11H7ClN2S2 B2488241 4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide CAS No. 478077-24-6](/img/structure/B2488241.png)

4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzothieno[3,2-d]pyrimidin derivatives involves multiple steps, starting from base compounds through condensation, chlorination, and nucleophilic substitution reactions. For example, Huang et al. (2020) described the synthesis of a compound by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions (Huang et al., 2020). This process illustrates the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of benzothieno[3,2-d]pyrimidin derivatives has been analyzed through various techniques, including X-ray crystallography and density functional theory (DFT) calculations. The structural determination aids in understanding the bond lengths, bond angles, and overall molecular geometry, which are crucial for predicting the reactivity and interactions of these compounds (Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzothieno[3,2-d]pyrimidin derivatives highlight their potential reactivity towards various reagents. For instance, alkylation reactions have been used to introduce different alkyl groups into the molecule, affecting its properties and potential applications. The choice of alkylation agents and conditions can lead to diverse derivatives with varied functionalities (Yamaguchi & Ishikawa, 1982).

Physical Properties Analysis

The physical properties of benzothieno[3,2-d]pyrimidin derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystallographic analysis provides insights into the packing, hydrogen bonding, and overall stability of these compounds in the solid state, which are important for their practical applications and handling (Glidewell et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, define the potential utility of benzothieno[3,2-d]pyrimidin derivatives. Molecular docking studies, for example, can predict how these compounds interact with specific proteins or enzymes, guiding their development as therapeutic agents or biological probes (Barone et al., 2014).

科学的研究の応用

Synthesis and Chemical Properties

- Methylation of 2-chloro-3, 4, 5, 6, 7, 8-hexahydro [1] benzothieno [2, 3-d] pyrimidine results in various derivatives, including 4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide. These compounds are used for synthesizing new heterocycles like imidazo[1, 2-a]thieno[2, 3-d]pyrimidine and 2, 3-dihydro-5H-oxazolo[3, 2-a]thieno[2, 3-d]-pyrimidine (Yamaguchi & Ishikawa, 1982).

Fungicidal Activities

- Novel benzothieno[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidines, which could be structurally related to 4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide, have shown significant fungicidal activities. For instance, some derivatives exhibited more than 96% inhibition rate to Botrytis cinerea and Gibberella zeae at 50 mg/L (Xu et al., 2018).

Anti-inflammatory and Fluorescent Properties

- Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, which are chemically related, show promising anti-inflammatory properties and fluorescent characteristics. These compounds interact with cyclooxygenase-2 enzyme and may be useful for fluorescence imaging of cancer cells expressing this enzyme (Barone et al., 2014).

Potential Anticancer Activities

- Derivatives like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have shown marked inhibition against various human cancer cell lines, indicating the potential of structurally related compounds in cancer treatment (Huang et al., 2020).

Antifungal Properties

- Certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant antifungal activities, suggesting a potential use for 4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide in agricultural applications (Konno et al., 1989).

作用機序

Target of Action

Compounds with similar structures, such as benzothieno pyrimidin-4-one derivatives, have been found to interact with enzymes like cyclooxygenase-2 (COX-2) .

Mode of Action

These compounds might inhibit the activity of their target enzymes, leading to a decrease in the production of certain biochemicals .

Biochemical Pathways

In the case of COX-2 inhibition, this could affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Result of Action

The inhibition of target enzymes can lead to changes at the cellular level, such as reduced inflammation in the case of COX-2 inhibitors .

特性

IUPAC Name |

4-chloro-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S2/c1-15-11-13-8-6-4-2-3-5-7(6)16-9(8)10(12)14-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUXEHZZAXOSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

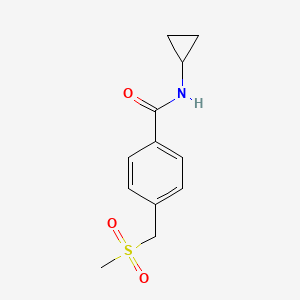

![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)

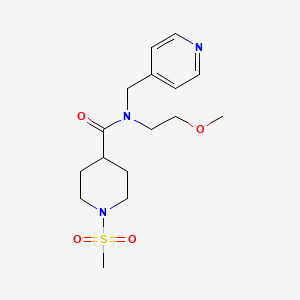

![N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2488164.png)

![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)

![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2488170.png)

![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)